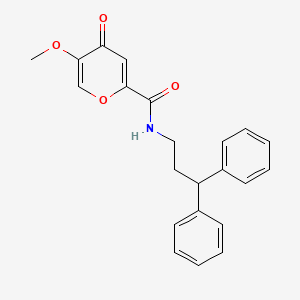

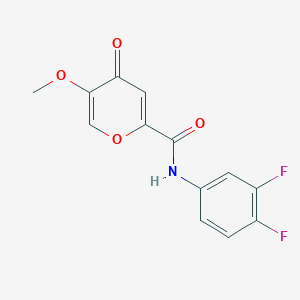

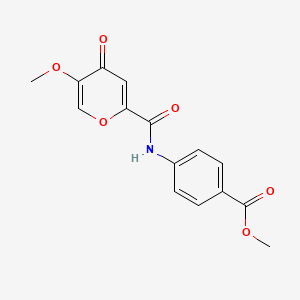

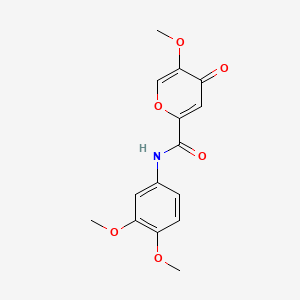

N-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule. It contains a pyran ring, which is a six-membered heterocyclic ring consisting of five carbon atoms and one oxygen atom, and is substituted with various functional groups .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 3,4-Dimethoxyphenethylamine are synthesized through multi-step sequences starting from simpler compounds like vanillin .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. Unfortunately, specific details about its structure could not be found .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Without specific information on this compound, it’s difficult to provide an accurate analysis .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound has been used in the study of new catalytic protocols for the synthesis of organic compounds . The use of ionic organic solids, such as 1,3-bis (carboxymethyl)imidazolium chloride as a catalyst has allowed the Michael addition of N-heterocycles to chalcones .

Bioactive Compound Research

Nitrogen-containing heteroarene units are usually present in natural products and biologically active synthetic compounds . They are important as bioactive compounds due to their stability and ability to bind “privileged structures” through hydrogen-bonding .

Triazole Derivatives

Triazole derivatives produce a variety of biological effects . Their structural characteristics make it easier to bind with target molecules. Among them, β-azolyl ketones constitute a family of compounds of potential interest .

Fungicide, Bactericide, and Herbicide Formulations

3-Aryl-3-triazolylpropiophenones have been described as efficient components in fungicide, bactericide, and herbicide formulations .

Nonlinear Optical Characterization

A single crystal of 4- [2- (3,4-dimethoxyphenyl)ethenyl]-l methylpyridinium tetraphenylborate (DSTPB), which is an organic material has been successfully synthesized in the pure phase . It exhibits good transparency in the visible and near infra-red spectral (NIR) ranges and its thermal stability was found to be up to 260 °C .

Nonlinear Optical Devices

The enhanced second-order and third-order optical nonlinearity of DSTPB makes it a promising candidate in the field of nonlinear optical devices .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

N-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide primarily targets specific kinases, particularly CLK1 and DYRK1A . These kinases play crucial roles in regulating various cellular processes, including cell cycle progression, neuronal development, and response to DNA damage.

Mode of Action

The compound interacts with its targets by binding to the ATP-binding sites of CLK1 and DYRK1A kinases . This binding inhibits the kinase activity, preventing the phosphorylation of downstream substrates. As a result, the signaling pathways regulated by these kinases are disrupted, leading to altered cellular functions.

Biochemical Pathways

By inhibiting CLK1 and DYRK1A, N-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide affects several biochemical pathways. For instance, CLK1 is involved in the regulation of alternative splicing of pre-mRNA, while DYRK1A is implicated in neuronal development and cognitive functions . Inhibition of these kinases can lead to changes in gene expression and protein synthesis, impacting cell cycle regulation and neuronal signaling pathways.

Pharmacokinetics

The pharmacokinetics of N-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through the gastrointestinal tract and distributed throughout the body, reaching its target sites. Metabolism may occur in the liver, where it is transformed into active or inactive metabolites. Finally, the compound and its metabolites are excreted via the kidneys . These properties influence its bioavailability and therapeutic efficacy.

Result of Action

At the molecular level, the inhibition of CLK1 and DYRK1A kinases by N-(3,4-dimethoxyphenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide results in decreased phosphorylation of their substrates. This leads to altered cellular processes such as reduced cell proliferation, induction of apoptosis, and changes in neuronal signaling . These effects can be beneficial in treating diseases like cancer and neurodegenerative disorders.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability might be affected by extreme pH levels or high temperatures, potentially reducing its effectiveness. Additionally, interactions with other drugs or biomolecules could alter its binding affinity to the target kinases, impacting its therapeutic outcomes .

Eigenschaften

IUPAC Name |

N-(3,4-dimethoxyphenyl)-5-methoxy-4-oxopyran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO6/c1-19-11-5-4-9(6-12(11)20-2)16-15(18)13-7-10(17)14(21-3)8-22-13/h4-8H,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQBPWRIUJXUGIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{7-methoxy-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)-2-(methylsulfanyl)benzamide](/img/structure/B6558596.png)

![N-{2-[7-(benzyloxy)-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl]ethyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6558605.png)

![N-{2-[7-(benzyloxy)-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl]ethyl}thiophene-2-carboxamide](/img/structure/B6558607.png)

![N-{2-[7-(benzyloxy)-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl]ethyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6558609.png)

![N-{2-[7-(benzyloxy)-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl]ethyl}pyrazine-2-carboxamide](/img/structure/B6558611.png)

![N-{2-[7-(benzyloxy)-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl]ethyl}-2-methylbenzamide](/img/structure/B6558615.png)

![N-(2-{7-[(4-fluorophenyl)methoxy]-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)pyrazine-2-carboxamide](/img/structure/B6558623.png)

![2-[4-(2-chlorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B6558628.png)

![2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methoxy-4H-pyran-4-one](/img/structure/B6558633.png)

![5-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558649.png)

![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6558654.png)